2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxy group, a thiophene ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. . The hydroxy group is then introduced via a hydroxylation reaction, and the final product is obtained after methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be the de-brominated benzamide.
Substitution: The major products would be azide or thiol-substituted benzamides.
Scientific Research Applications
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
- 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
Uniqueness
What sets 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide apart from similar compounds is the presence of the methoxy group on the benzamide moiety. This functional group can significantly influence the compound’s reactivity and binding properties, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-22-13-4-5-15(18)14(11-13)17(21)19-8-6-12(7-9-20)16-3-2-10-23-16/h2-5,10-12,20H,6-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNUWZFKAQZCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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